molecular formula C12H20N2 B13185677 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine

3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine

Cat. No.: B13185677
M. Wt: 192.30 g/mol
InChI Key: QCUBQWNMMPXZFE-CAODYFQJSA-N
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Description

3-[(2R,6S)-4-Azatricyclo[5210,2,6]dec-8-en-4-yl]propan-1-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine typically involves the reaction of exo-5-norbornene-2,3-dicarboxyanhydride with 1-phenylethylamine . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine stands out due to its specific stereochemistry and the presence of the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-[(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]propan-1-amine

InChI

InChI=1S/C12H20N2/c13-4-1-5-14-7-11-9-2-3-10(6-9)12(11)8-14/h2-3,9-12H,1,4-8,13H2/t9?,10?,11-,12+

InChI Key

QCUBQWNMMPXZFE-CAODYFQJSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CN1CCCN)C3CC2C=C3

Canonical SMILES

C1C2C=CC1C3C2CN(C3)CCCN

Origin of Product

United States

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